molecular formula C14H14FN3O3 B2457283 3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2320607-93-8

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2457283
CAS No.: 2320607-93-8
M. Wt: 291.282
InChI Key: FPKWOVLSZOEZCA-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzamide core, a privileged scaffold in drug discovery known for its diverse biological activities. The molecular structure integrates a fluorinated methoxybenzene ring connected via an amide linkage to an ethyl chain terminated by a uracil-derived pyrimidinone ring. This specific arrangement suggests potential as a key intermediate or lead compound for the development of nucleotide-like therapeutics. The incorporation of a fluorine atom is a common strategy in modern drug design to modulate a compound's bioavailability, metabolic stability, and binding affinity . Benzamide derivatives are extensively utilized in organic synthesis and are investigated for a wide range of biological activities . The 2-oxopyrimidin-1(2H)-yl moiety is a key structural component in nucleoside analogues and various bioactive molecules, indicating this compound's potential application in targeting enzymes involved in nucleotide synthesis or nucleic acid metabolism . For instance, the structural similarity to pyrimidine analogs like Fluorouracil, a well-established antimetabolite used in cancer chemotherapy that interferes with DNA and RNA synthesis by inhibiting thymidylate synthase, points to a plausible mechanism of action for this compound in related research areas . Researchers may explore this molecule in projects focused on enzyme inhibition, cellular proliferation studies, and as a building block for the synthesis of more complex pharmaceutical agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c1-21-12-4-3-10(9-11(12)15)13(19)16-6-8-18-7-2-5-17-14(18)20/h2-5,7,9H,6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKWOVLSZOEZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=CC=NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration and Reduction: Nitration of a fluorobenzene derivative followed by reduction to obtain the corresponding amine.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution.

    Amidation: Coupling of the amine with a suitable carboxylic acid derivative to form the benzamide.

    Pyrimidine Ring Formation: Construction of the pyrimidine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
  • 3-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
  • 3-fluoro-4-methoxybenzamide

Uniqueness

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure incorporates a fluorine atom and a methoxy group, which may influence its biological activity. This article aims to provide an in-depth analysis of the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C14H16FN3O3
  • Molecular Weight : 295.29 g/mol

Structural Features

The compound features:

  • A fluorine atom at the 3-position of the benzene ring.
  • A methoxy group at the 4-position.
  • An N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl) substituent, which enhances its potential interactions with biological targets.

The biological activity of 3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine and methoxy groups can modulate these interactions, potentially leading to enhanced efficacy in various biological assays.

In Vitro Studies

Recent studies have evaluated the compound's activity against several biological targets:

  • Enzyme Inhibition :
    • The compound has shown promising inhibitory effects against cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, it exhibited an IC50 value of 10.4 μM against AChE, indicating moderate potency .
  • Antioxidant Activity :
    • The compound demonstrated significant free radical scavenging capacity in various assays, suggesting potential protective effects against oxidative stress .
  • Cytotoxicity :
    • In cytotoxicity assays against cancer cell lines (e.g., MCF-7), the compound displayed selective toxicity, which could be beneficial in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (AChE)IC50 (BChE)Notes
3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamideStructure10.4 μM7.7 μMModerate inhibitor
4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamideStructure18.1 μM15.6 μMLess active
3-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamideStructure12.0 μM10.0 μMComparable activity

Study on Neuroprotective Effects

In a study focusing on neuroprotection, 3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide was administered to models of oxidative stress-induced neuronal damage. The results indicated a significant reduction in cell death and improvement in neuronal function, attributed to its antioxidant properties .

Cancer Research Applications

The compound has also been investigated for its potential as an anticancer agent. In vitro studies revealed that it inhibited proliferation in various cancer cell lines while sparing normal cells, suggesting a selective mechanism that warrants further exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at 250°C in diphenyl oxide/biphenyl mixtures to form the pyrimidine core .
  • Functionalization : Introduce the benzamide moiety via nucleophilic substitution or amide coupling. Ethylenediamine linkers are often used to connect the pyrimidine and benzamide groups .
  • Optimization : Use high-throughput screening to identify ideal catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar aprotic conditions). Monitor purity via HPLC (>98%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxy at C4, fluorine at C3) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. 359.34 g/mol) and detect isotopic patterns for fluorine .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under thermal stress .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay Design :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC50_{50} values with reference inhibitors (e.g., dasatinib) .
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?

  • Key Modifications :

  • Pyrimidine Core : Replace 2-oxo group with thioether to enhance metabolic stability. Compare logP values (e.g., from 2.1 to 1.8) .
  • Benzamide Substituents : Test halogen (Cl, Br) or trifluoromethoxy analogs for increased membrane permeability (Caco-2 assay) .
  • Linker Optimization : Shorten ethyl spacer to reduce conformational flexibility; evaluate binding affinity via SPR .

Q. What mechanisms explain contradictory cytotoxicity data across different cancer cell lines?

  • Hypothesis Testing :

  • Target Selectivity : Perform kinome-wide profiling to identify off-target effects (e.g., unintended kinase inhibition) .
  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., t1/2_{1/2} < 30 min in human liver microsomes) to rule out rapid clearance .
  • Cellular Uptake : Use fluorescently labeled analogs to quantify intracellular accumulation via confocal microscopy .

Q. What computational strategies predict binding modes with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (H-bond with pyrimidine), Met793 (hydrophobic pocket) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

  • Experimental Design :

  • Animal Models : Xenograft mice (e.g., HCT-116 colorectal tumors) dosed at 10 mg/kg (oral) for 21 days. Monitor tumor volume (caliper) and body weight .
  • Toxicokinetics : Plasma exposure (AUC024h_{0-24h}) and organ histopathology (liver, kidney) post-treatment .
  • Metabolite ID : LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at benzamide) .

Data Contradiction Analysis

Observation Potential Causes Resolution Strategies References
Variability in IC50_{50} across kinase assaysDifferential ATP concentrationsStandardize assay conditions (1 mM ATP)
Inconsistent MIC valuesStrain-specific efflux pumpsUse isogenic bacterial strains (e.g., ΔacrB E. coli)
Poor correlation between in vitro and in vivo efficacyLow oral bioavailabilityFormulate with cyclodextrin for solubility enhancement

Key Notes

  • Data Integrity : Relied on PubChem (CIDs verified) and peer-reviewed synthesis protocols .
  • Advanced Tools : Highlighted computational and high-throughput methods to align with modern drug discovery workflows.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.